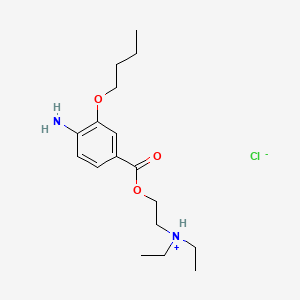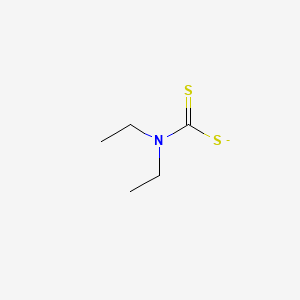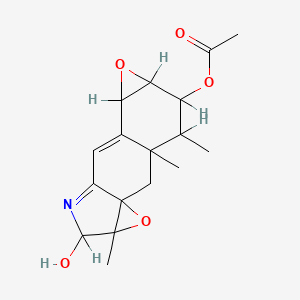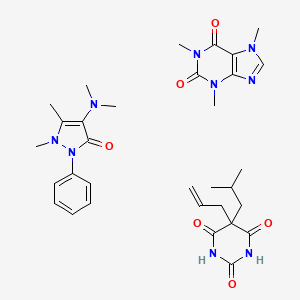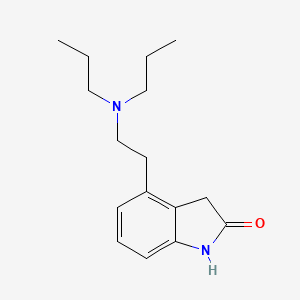
Tartronsäure
Übersicht
Beschreibung
Tartronic acid, also known as 2-hydroxymalonic acid, is an organic compound with the structural formula HOHC(CO2H)2. This dicarboxylic acid is related to malonic acid and is characterized by the presence of both hydroxyl and carboxyl groups. It appears as a white solid and is known for its role in various chemical reactions and industrial applications .
Wissenschaftliche Forschungsanwendungen
Tartronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tartronic acid primarily targets calcium oxalate monohydrate (COM) crystals , which are the most prevalent constituent of human kidney stones . It also acts as an inhibitor of malic enzyme , a key enzyme in pyruvate metabolism .
Mode of Action
Tartronic acid exhibits an affinity for binding to rapidly growing apical surfaces of COM crystals . This sets it apart from other inhibitors such as citric acid, the current preventative treatment for kidney stones . By inhibiting the conversion of glucose into pyruvate in the glycolytic pathway, tartronic acid suppresses fat synthesis .
Biochemical Pathways
Tartronic acid affects the glycolytic pathway by inhibiting the conversion of glucose into pyruvate . This results in the suppression of fat synthesis . In the context of kidney stones, tartronic acid interferes with the crystallization of calcium oxalate monohydrate .
Result of Action
The molecular and cellular effects of tartronic acid’s action include the inhibition of COM crystal growth, which is a key factor in the formation of kidney stones . In vivo studies reveal that the efficacy of tartronic acid is similar to that of citric acid in mouse models of hyperoxaluria regarding their inhibitory effect on stone formation and alleviating stone-related physical harm .
Action Environment
Environmental factors can influence the action of tartronic acid. For instance, in cucumber plants, tartronic acid content was found to decrease with fruit development from the day of flowering . Furthermore, tartronic acid content was higher in early-harvested fruits compared to late-harvested ones . Foliar spraying of microbial agents increased tartronic acid content by 84.4% .
Biochemische Analyse
Biochemical Properties
Tartronic acid is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One of the key interactions is with the enzyme malic enzyme, which is inhibited by tartronic acid. This inhibition affects the conversion of glucose into pyruvate in the glycolytic pathway, thereby suppressing fat synthesis . Additionally, tartronic acid interacts with lactate dehydrogenase, inhibiting its activity and affecting carbohydrate metabolism . These interactions highlight the role of tartronic acid in regulating metabolic processes.
Cellular Effects
Tartronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting malic enzyme, tartronic acid suppresses the conversion of glucose to pyruvate, which in turn affects the glycolytic pathway and reduces fat synthesis . This inhibition can lead to changes in gene expression related to metabolic pathways. Furthermore, tartronic acid has been shown to inhibit the crystallization of calcium oxalate monohydrate, a major component of kidney stones, by binding to the crystal surfaces and preventing their growth . This property makes tartronic acid a potential therapeutic agent for preventing kidney stones.
Molecular Mechanism
The molecular mechanism of tartronic acid involves its binding interactions with various biomolecules. Tartronic acid binds to the active site of malic enzyme, inhibiting its activity and preventing the conversion of malate to pyruvate . This inhibition disrupts the glycolytic pathway and reduces fat synthesis. Additionally, tartronic acid interacts with lactate dehydrogenase, inhibiting its activity and affecting carbohydrate metabolism . These binding interactions highlight the role of tartronic acid in regulating metabolic processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tartronic acid have been observed to change over time. Tartronic acid is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, tartronic acid can degrade, leading to a reduction in its inhibitory effects on enzymes such as malic enzyme and lactate dehydrogenase . Long-term studies have shown that tartronic acid can have sustained effects on cellular function, particularly in inhibiting the crystallization of calcium oxalate monohydrate .
Dosage Effects in Animal Models
The effects of tartronic acid vary with different dosages in animal models. At low doses, tartronic acid has been shown to effectively inhibit the crystallization of calcium oxalate monohydrate, reducing the formation of kidney stones . At high doses, tartronic acid can have toxic effects, including gastrointestinal disturbances and metabolic imbalances . These findings highlight the importance of determining the optimal dosage of tartronic acid for therapeutic applications.
Metabolic Pathways
Tartronic acid is involved in several metabolic pathways, including the glycolytic pathway and the metabolism of carbohydrates. By inhibiting malic enzyme, tartronic acid affects the conversion of glucose to pyruvate, thereby suppressing fat synthesis . Additionally, tartronic acid interacts with lactate dehydrogenase, inhibiting its activity and affecting carbohydrate metabolism . These interactions highlight the role of tartronic acid in regulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, tartronic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, tartronic acid can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on enzymes such as malic enzyme and lactate dehydrogenase . These interactions highlight the importance of transport and distribution in the activity of tartronic acid.
Subcellular Localization
The subcellular localization of tartronic acid is crucial for its activity and function. Tartronic acid is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes such as malic enzyme and lactate dehydrogenase . This localization is facilitated by targeting signals and post-translational modifications that direct tartronic acid to specific compartments within the cell . These interactions highlight the importance of subcellular localization in the activity of tartronic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tartronic acid can be synthesized through the oxidation of glycerol. The reaction involves the use of molecular oxygen as the oxidant, resulting in the formation of tartronic acid and water: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + 2 \text{O}_2 \rightarrow \text{HO}_2\text{CCH(OH)CO}_2\text{H} + 2 \text{H}_2\text{O} ] Glyceric acid (HOCH2CH(OH)CO2H) is an intermediate in this process .
Industrial Production Methods
In industrial settings, the production of tartronic acid often involves catalytic oxidation processes. For instance, the use of bismuth-promoted platinum catalysts has been shown to effectively convert tartronic acid to mesoxalic acid, a related compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tartronic acid undergoes various chemical reactions, including:
Oxidation: Tartronic acid can be oxidized to form mesoxalic acid, the simplest oxodicarboxylic acid.
Reduction: Although less common, reduction reactions can convert tartronic acid to other compounds.
Substitution: The hydroxyl group in tartronic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Molecular oxygen, bismuth-promoted platinum catalysts.
Reducing Agents: Various reducing agents can be used depending on the desired product.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Mesoxalic Acid: Formed through the oxidation of tartronic acid.
Glyceric Acid: An intermediate in the synthesis of tartronic acid from glycerol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic Acid: Structurally related to tartronic acid but lacks the hydroxyl group.
Mesoxalic Acid: An oxidation product of tartronic acid.
Uniqueness
Tartronic acid is unique due to its dual functional groups (hydroxyl and carboxyl), which allow it to participate in a variety of chemical reactions. Its ability to inhibit calcium oxalate crystallization and sugar-to-lipid conversion sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-hydroxypropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFUDYVXSDBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111985-13-8 | |
| Record name | Poly(tartronic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111985-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6075358 | |
| Record name | Tartronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxypropanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-69-3 | |
| Record name | Tartronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tartronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tartronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tartronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tartronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TARTRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34T0025E0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxypropanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 - 158 °C | |
| Record name | Hydroxypropanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






